4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
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Overview
Description
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-chlorobenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its thieno[2,3-b]thiopyran core, which is a sulfur-containing heterocycle, and a chlorobenzoate moiety. It is often used in research settings due to its interesting chemical behavior and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-chlorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of a thieno[2,3-b]thiopyran derivative with a chlorobenzoic acid derivative under acidic or basic conditions. The reaction may require the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-chlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-chlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, including anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
- [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino 4-chlorobenzoate
- [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino 2,2-dimethylpropanoate
- [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino 3-(trifluoromethyl)benzoate
Uniqueness
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-chlorobenzoate stands out due to its specific combination of a thieno[2,3-b]thiopyran core and a chlorobenzoate moiety.
Properties
Molecular Formula |
C14H10ClNO4S2 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-chlorobenzoate |
InChI |
InChI=1S/C14H10ClNO4S2/c15-10-3-1-2-9(8-10)13(17)20-16-12-4-6-21-14-11(12)5-7-22(14,18)19/h1-4,6,8H,5,7H2/b16-12+ |
InChI Key |
GGTMEMGHVSCZSF-FOWTUZBSSA-N |
Isomeric SMILES |
C1CS(=O)(=O)C2=C1/C(=N/OC(=O)C3=CC(=CC=C3)Cl)/C=CS2 |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(=NOC(=O)C3=CC(=CC=C3)Cl)C=CS2 |
Origin of Product |
United States |
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